molecular formula C23H21N5O3S B10867073 methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[6-(thiophen-2-yl)pyridazin-3-yl]-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-4-[1-(benzylamino)ethylidene]-5-oxo-1-[6-(thiophen-2-yl)pyridazin-3-yl]-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10867073
M. Wt: 447.5 g/mol
InChI Key: FFTZIJVXHZSCMR-UHFFFAOYSA-N
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Description

METHYL 2-{4-[(Z)-1-(BENZYLAMINO)ETHYLIDENE]-5-OXO-1-[6-(2-THIENYL)-3-PYRIDAZINYL]-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE is a complex organic compound with a unique structure that includes a pyrazole ring, a pyridazine ring, and a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[(Z)-1-(BENZYLAMINO)ETHYLIDENE]-5-OXO-1-[6-(2-THIENYL)-3-PYRIDAZINYL]-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the pyridazine moiety, and the final esterification to obtain the methyl acetate derivative. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the cyclization and condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{4-[(Z)-1-(BENZYLAMINO)ETHYLIDENE]-5-OXO-1-[6-(2-THIENYL)-3-PYRIDAZINYL]-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

METHYL 2-{4-[(Z)-1-(BENZYLAMINO)ETHYLIDENE]-5-OXO-1-[6-(2-THIENYL)-3-PYRIDAZINYL]-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug discovery and development.

    Industry: The compound could be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of METHYL 2-{4-[(Z)-1-(BENZYLAMINO)ETHYLIDENE]-5-OXO-1-[6-(2-THIENYL)-3-PYRIDAZINYL]-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE depends on its specific application. In a biological context, the compound may interact with enzymes or receptors, modulating their activity and leading to a therapeutic effect. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and molecular docking simulations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{4-[(Z)-1-(BENZYLAMINO)ETHYLIDENE]-5-OXO-1-[6-(2-THIENYL)-3-PYRIDAZINYL]-1,5-DIHYDRO-4H-PYRAZOL-3-YL}ACETATE is unique due to its combination of multiple heterocyclic rings, which may confer distinct chemical and biological properties. This structural complexity allows for a wide range of potential interactions and applications, setting it apart from simpler compounds.

Properties

Molecular Formula

C23H21N5O3S

Molecular Weight

447.5 g/mol

IUPAC Name

methyl 2-[4-(N-benzyl-C-methylcarbonimidoyl)-3-oxo-2-(6-thiophen-2-ylpyridazin-3-yl)-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C23H21N5O3S/c1-15(24-14-16-7-4-3-5-8-16)22-18(13-21(29)31-2)27-28(23(22)30)20-11-10-17(25-26-20)19-9-6-12-32-19/h3-12,27H,13-14H2,1-2H3

InChI Key

FFTZIJVXHZSCMR-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=C(NN(C2=O)C3=NN=C(C=C3)C4=CC=CS4)CC(=O)OC

Origin of Product

United States

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